Boiling Point and Volatility: 2‑Methylfuro[3,2‑b]pyridin‑3(2H)‑one Exhibits Intermediate Volatility Between Parent Scaffold and Non‑Ketone Analog
The target compound displays a boiling point of 284 °C [1], which is lower than the unsubstituted furo[3,2‑b]pyridin‑3(2H)‑one (289.6 °C) but substantially higher than the non‑ketone 2‑methylfuro[3,2‑b]pyridine (208.5 °C) . This intermediate volatility influences distillation conditions and solvent removal during downstream processing.
| Evidence Dimension | Boiling point (°C) |
|---|---|
| Target Compound Data | 284 °C |
| Comparator Or Baseline | Furo[3,2‑b]pyridin‑3(2H)‑one: 289.6 °C; 2‑Methylfuro[3,2‑b]pyridine: 208.5 °C |
| Quantified Difference | Δ = −5.6 °C vs. parent; Δ = +75.5 °C vs. non‑ketone analog |
| Conditions | Predicted values at 760 mmHg (ChemWhat/ChemicalBook/ChemSpider) |
Why This Matters
Users requiring precise thermal management in synthesis or purification must consider this difference to avoid premature evaporation or thermal degradation.
- [1] ChemWhat. Furo[3,2-b]pyridin-3(2H)-one,2-methyl-(9CI) CAS#: 107096-03-7. ChemWhat Database, 2025. View Source
